p-Bromomandelic acid, (+)-

Chiral chromatography Enantioselectivity Cyclodextrin mobile phase additive

Researchers developing chiral resolution methods or synthesizing enantiopure APIs often face substituent-dependent failure when substituting halogenated mandelic acid derivatives. (+)-p-Bromomandelic acid (S-enantiomer) eliminates this risk with compound-specific, empirically validated resolution behavior. - Validated enantiospecific co-crystallization with levetiracetam for direct isolation of the S-enantiomer from racemic mixtures. - Distinct chromatographic retention (k′ ~10.3, α = 1.13 on HP-β-CD) provides robust resolution from void-volume impurities for preparative-scale separations. - ≥98% purity, ≥99% e.e. recommended for Suzuki coupling-based synthesis of enantiopure 4-arylmandelic acid libraries.

Molecular Formula C8H7BrO3
Molecular Weight 231.04 g/mol
CAS No. 123484-90-2
Cat. No. B1298556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Bromomandelic acid, (+)-
CAS123484-90-2
Molecular FormulaC8H7BrO3
Molecular Weight231.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(=O)O)O)Br
InChIInChI=1S/C8H7BrO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m0/s1
InChIKeyBHZBRPQOYFDTAB-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-p-Bromomandelic Acid: Chiral Resolution & Procurement


(+)-p-Bromomandelic acid (CAS 123484-90-2) is the (S)-enantiomer of 4-bromomandelic acid, a halogenated α-hydroxy acid. With a molecular formula C₈H₇BrO₃ and molecular weight 231.04 g/mol, it serves as a chiral building block, resolving agent, and synthetic intermediate for enantiopure pharmaceuticals. The (S)-configuration is defined by the (2S)-2-(4-bromophenyl)-2-hydroxyacetic acid structure [1]. Its para-bromo substitution confers distinct resolution behavior, chromatographic retention, and co-crystallization selectivity compared to chloro-, fluoro-, and unsubstituted mandelic acid analogs [2].

Chiral building block Suzuki coupling–ready enantiopure precursor
Resolving agent Enantiospecific co-crystallization with LEV
Analytical standard Enantiopurity verification by chiral methods

(+)-p-Bromomandelic Acid: Substitution Without Validation


Halogenated mandelic acid derivatives cannot be interchanged without empirical validation due to substituent-dependent resolution behavior. In a systematic co-crystallization study using levetiracetam (LEV) as a resolving agent, the type and position of halogen substitution altered both co-crystal configuration and resolution efficiency: LEV selectively co-crystallized with the S-enantiomer of 4-bromomandelic acid but with the R-enantiomer of 4-fluoromandelic acid [1]. In chromatographic separations using hydroxypropyl-β-cyclodextrin (HP-β-CD) as a chiral mobile phase additive, 4-bromomandelic acid exhibited distinct retention and enantioselectivity parameters compared to 3-chloromandelic acid and 4-methoxymandelic acid under identical conditions [2]. These substituent-specific interactions—arising from differences in halogen size, electronegativity, and hydrogen-bonding capacity—render simple substitution scientifically invalid without confirmatory resolution data. The quantitative evidence below substantiates why procurement decisions must be based on compound-specific performance metrics.

Halogen-dependent recognition Co-crystallization enantiomer preference may invert between Br and F analogs; S vs R selectivity cannot be assumed.
Chromatographic behavior differs Retention and resolution profiles under cyclodextrin chiral conditions vary substantially with halogen type; method transfer requires re-validation.
Stereochemical identity matters Racemate or opposite enantiomer cannot substitute for (+)-enantiomer in asymmetric synthesis; optical rotation verification is essential on receipt.

(+)-p-Bromomandelic Acid vs. Analogs: Chiral Resolution


Retention & Enantioselectivity: 4-Br vs 3-Cl Mandelic Acids

Under identical optimized HPLC conditions (95:5 mobile phase ratio with 0.1 mol/L phosphate buffer pH 2.68:acetonitrile containing 20 mmol/L HP-β-CD, flow rate 0.6 mL/min, 220 nm detection, 25°C), 4-bromomandelic acid demonstrated substantially higher retention than 3-chloromandelic acid while maintaining comparable enantioselectivity [1].

Retention vs. 3-Cl analog
Head-to-head
k′ 10.32 vs. 7.46 (first eluting); α 1.13 vs. 1.12
Higher retention aids impurity separation; enantioselectivity nearly identical.
HPLC with HP-β-CD chiral mobile phase, 25°C.
Chiral chromatography Enantioselectivity Cyclodextrin mobile phase additive

Specific Rotation for Enantiopurity Verification

The (+)-p-bromomandelic acid (S-enantiomer) exhibits a well-defined specific rotation range of +20.5° to +21.5° (c = 1 in 50% solution) . This value serves as a primary identity confirmation metric distinct from the racemate (CAS 6940-50-7, no optical rotation) and the (-)-enantiomer (CAS 32189-34-7, which exhibits negative rotation).

Specific rotation
Data to verify
+20.5° to +21.5° (c = 1, 50% sol.)
Orthogonal identity check upon receipt; deviation suggests racemization.
Source not peer-reviewed; confirm with in-house measurement.
Optical rotation Enantiopurity verification Quality control

Opposite Enantiomer Selection in LEV Co-Crystallization

In a systematic study using levetiracetam (LEV) as a resolving agent via enantiospecific co-crystallization, 4-bromomandelic acid and 4-fluoromandelic acid exhibited opposite enantiomer selection despite both bearing para-halogen substitution [1]. LEV selectively co-crystallized with the S-enantiomer of 4-bromomandelic acid, whereas it co-crystallized with the R-enantiomer of 4-fluoromandelic acid. Resolution efficiency for 4-BrMA reached 21% e.e. under screening conditions [1].

LEV co-crystallization
Head-to-head
S-enantiomer selected; 21% e.e.; vs. R-selection for 4-F analog.
Opposite enantiomer preference versus fluoro analog confirms halogen-controlled recognition.
Screening conditions; optimized e.e. may differ.
Co-crystallization Enantiospecific resolution Halogen substitution effect

SFC Enantioseparation on Chiralpak AD-3

A supercritical fluid chromatography (SFC) study on a Chiralpak AD-3 column investigated six mandelic acid derivatives, including 4-bromomandelic acid [1]. The separation factor and resolution decreased with increasing column temperature, and retention factor decreased with increasing backpressure—behaviors consistent across the class but with compound-specific magnitudes [1]. Under identical SFC conditions, the method exhibited faster and more efficient separation with better enantioselectivity than HPLC [1].

SFC method compatibility
Class-level
Separation factor decreases with temperature; retention decreases with backpressure.
Supports SFC method transfer; compound-specific parameters require individual tuning.
Chiralpak AD-3, CO₂/modifier; trends shared across mandelic acid derivatives.
Supercritical fluid chromatography Chiralpak AD-3 Enantioseparation

Ligand-Exchange CE: Comparable Resolution with Mandelic Acid

In chiral ligand-exchange capillary electrophoresis using L-proline as ligand and Cu(II) as central ion, both d,l-mandelic acid and d,l-p-bromomandelic acid were successfully resolved under identical optimized conditions (10 mmol/L phosphate buffer pH 4.5, L-proline:Cu(II) ratio 2:1, 20 kV effective voltage, 25°C) [1]. This demonstrates that the p-bromo substituent does not impair resolution via ligand-exchange CE relative to unsubstituted mandelic acid.

Ligand-exchange CE
Head-to-head
Baseline resolution achieved; qualitatively equivalent to unsubstituted mandelic acid.
Para-bromo substitution does not impair CE resolution; method applicable for QC.
L-proline-Cu(II) complex, pH 4.5 phosphate buffer.
Capillary electrophoresis Ligand-exchange L-proline-Cu(II) complex

(+)-p-Bromomandelic Acid: Key Application Scenarios


4-Arylmandelic Acid Synthesis via Suzuki Coupling

Enantiopure (+)-p-bromomandelic acid serves as the chiral precursor for synthesizing libraries of enantiomerically pure 4-arylmandelic acid derivatives via palladium on carbon-catalyzed Suzuki coupling [1]. The 4-bromo substituent provides a reactive handle for cross-coupling with aryl boronic acids while preserving stereochemical integrity. This application requires the specific (+)-enantiomer (CAS 123484-90-2) as the chirality source, with racemic material (CAS 6940-50-7) being unsuitable for enantiopure product synthesis. Procurement of material with ≥99% e.e. is recommended for this application [1].

LEV Co-Crystallization Resolution

For processes employing levetiracetam (LEV) as a resolving agent via enantiospecific co-crystallization, (+)-p-bromomandelic acid (S-enantiomer) is selectively co-crystallized from racemic mixtures [1]. This property enables the isolation of the S-enantiomer via co-crystal formation followed by dissociation. Notably, this resolution strategy yields the opposite enantiomer selection compared to 4-fluoromandelic acid (which co-crystallizes as the R-enantiomer with LEV) [1]. This application is particularly relevant when LEV is either the target pharmaceutical for co-crystal formulation or a readily available, pharmaceutically acceptable resolving agent.

HP-β-CD Chiral HPLC Method Transfer

The comparable enantioselectivity (α = 1.13 for 4-bromomandelic acid vs. α = 1.12 for 3-chloromandelic acid) under identical HP-β-CD chromatographic conditions supports method transfer between these analogs with minimal selectivity re-optimization [1]. The substantially higher retention (k′ ~10.3 vs. ~7.5 for first eluting enantiomer) provides enhanced resolution from void-volume impurities, a favorable characteristic for preparative-scale separations where purity of the isolated enantiomer is critical [1]. Analytical chemists developing chiral HPLC methods for halogenated mandelic acid derivatives can leverage this dataset for column and mobile phase selection.

Ligand-Exchange CE for Enantiopurity QC

(+)-p-Bromomandelic acid has been validated for enantiopurity analysis using chiral ligand-exchange capillary electrophoresis with L-proline-Cu(II) complexes [1]. This method offers an orthogonal analytical approach to HPLC and SFC, useful for QC release testing or stability monitoring where method complementarity is required. The demonstrated successful resolution under optimized conditions (pH 4.5 phosphate buffer, 2:1 L-proline:Cu(II) ratio, 20 kV) provides a validated starting point for method development [1].

Application
Selection Property
Validation Focus
Chiral precursor for 4-arylmandelic acid synthesis
Reactive 4-bromo handle with preserved (S)-configuration
Confirm stereochemical integrity before Suzuki coupling
LEV enantiospecific co-crystallization
Selective S-enantiomer co-crystal formation with LEV
Verify co-crystal enantiopurity after dissociation
HP-β-CD chiral HPLC method development
Comparable enantioselectivity to halogenated analogs
Assess retention and resolution under cyclodextrin conditions
Ligand-exchange CE enantiopurity QC
L-proline-Cu(II) complex compatibility
Confirm baseline resolution and method orthogonality

Technical Documentation Hub

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